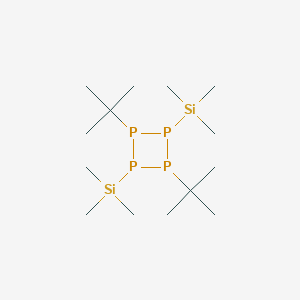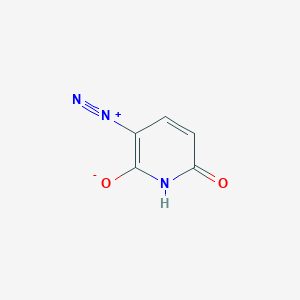
3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate is a chemical compound with a unique structure that includes a diazonium group and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate typically involves the diazotization of 6-oxo-1,6-dihydropyridin-2-amine. This reaction is carried out under acidic conditions using sodium nitrite as the diazotizing agent. The reaction is usually performed at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted pyridinone derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines, forming azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners. The reactions are usually performed in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Substituted pyridinone derivatives.
Coupling Reactions: Azo compounds.
Reduction Reactions: 6-oxo-1,6-dihydropyridin-2-amine.
Scientific Research Applications
3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its ability to form azo compounds.
Mechanism of Action
The mechanism of action of 3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds, resulting in the synthesis of different compounds. The specific molecular targets and pathways involved depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-1,6-dihydropyridin-3-ylboronic acid
- 3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid hydrochloride
Uniqueness
3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate is unique due to the presence of the diazonium group, which imparts distinct reactivity compared to other similar compounds. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
65839-77-2 |
|---|---|
Molecular Formula |
C5H3N3O2 |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
3-diazonio-6-oxo-1H-pyridin-2-olate |
InChI |
InChI=1S/C5H3N3O2/c6-8-3-1-2-4(9)7-5(3)10/h1-2H,(H-,7,9,10) |
InChI Key |
JRQGGNADJKWSDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1[N+]#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)
![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14466974.png)

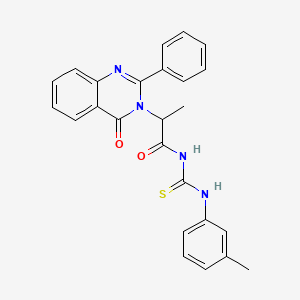
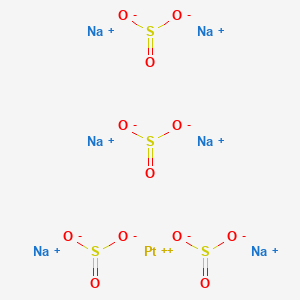
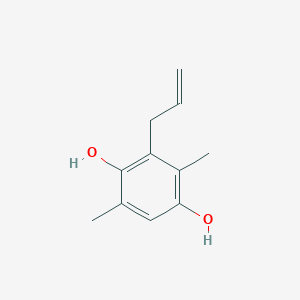

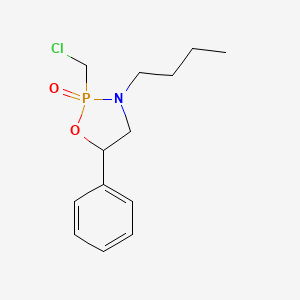
![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
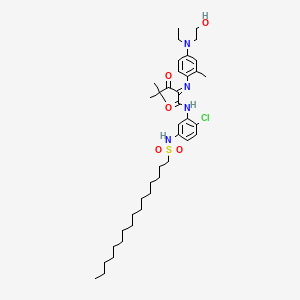
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
